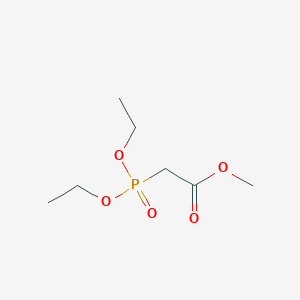

![molecular formula C28H18 B091746 6,13-Dihydro-6,13-[1,2]benzenopentacene CAS No. 16783-54-3](/img/structure/B91746.png)

6,13-Dihydro-6,13-[1,2]benzenopentacene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

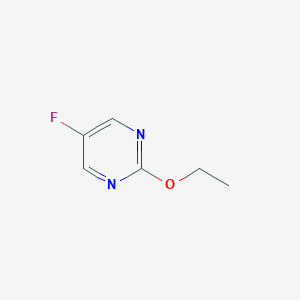

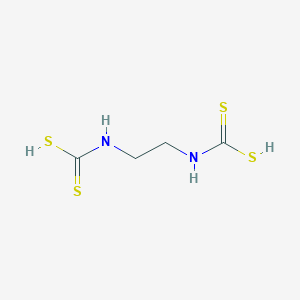

6,13-Dihydro-6,13-[1,2]benzenopentacene, also known as DBP, is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique properties and potential applications. DBP is a member of the pentacene family, which is a class of organic semiconductors that have shown promise in the development of electronic devices such as transistors and solar cells.

Wirkmechanismus

The mechanism of action of 6,13-Dihydro-6,13-[1,2]benzenopentacene in organic electronics is related to its ability to conduct electricity. 6,13-Dihydro-6,13-[1,2]benzenopentacene has a high charge carrier mobility, which means that it can efficiently transport electrons and holes through the material. This property is essential for the development of high-performance OFETs and OPVs.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of 6,13-Dihydro-6,13-[1,2]benzenopentacene. However, studies have shown that exposure to 6,13-Dihydro-6,13-[1,2]benzenopentacene can lead to respiratory and skin irritation. Therefore, it is essential to handle 6,13-Dihydro-6,13-[1,2]benzenopentacene with care and follow proper safety protocols.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6,13-Dihydro-6,13-[1,2]benzenopentacene is its high charge carrier mobility, which makes it a promising candidate for use in organic electronics. Additionally, 6,13-Dihydro-6,13-[1,2]benzenopentacene has shown good thermal stability and solubility in common organic solvents. However, one limitation of 6,13-Dihydro-6,13-[1,2]benzenopentacene is its tendency to form aggregates, which can affect its optical and electronic properties.

Zukünftige Richtungen

There are several future directions for research on 6,13-Dihydro-6,13-[1,2]benzenopentacene. One area of interest is the development of new synthesis methods that can produce high yields of 6,13-Dihydro-6,13-[1,2]benzenopentacene with improved purity. Additionally, further studies are needed to understand the mechanism of action of 6,13-Dihydro-6,13-[1,2]benzenopentacene in organic electronics and to optimize its properties for use in specific applications. Finally, research is needed to explore the potential of 6,13-Dihydro-6,13-[1,2]benzenopentacene in other areas, such as catalysis and drug delivery.

Synthesemethoden

The synthesis of 6,13-Dihydro-6,13-[1,2]benzenopentacene can be achieved through several methods, including the Diels-Alder reaction and the McMurry coupling reaction. The McMurry coupling reaction involves the use of a reducing agent and a metal catalyst to couple two ketones, resulting in the formation of a double bond. This method has been shown to be effective in producing high yields of 6,13-Dihydro-6,13-[1,2]benzenopentacene.

Wissenschaftliche Forschungsanwendungen

6,13-Dihydro-6,13-[1,2]benzenopentacene has been extensively studied for its potential applications in the field of organic electronics. Its unique structure and properties make it a promising candidate for use in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). OFETs are electronic devices that rely on the use of organic semiconductors to control the flow of current, while OPVs are devices that convert light into electrical energy.

Eigenschaften

CAS-Nummer |

16783-54-3 |

|---|---|

Produktname |

6,13-Dihydro-6,13-[1,2]benzenopentacene |

Molekularformel |

C28H18 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

heptacyclo[10.10.6.02,11.04,9.013,22.015,20.023,28]octacosa-2,4,6,8,10,13,15,17,19,21,23,25,27-tridecaene |

InChI |

InChI=1S/C28H18/c1-2-8-18-14-24-23(13-17(18)7-1)27-21-11-5-6-12-22(21)28(24)26-16-20-10-4-3-9-19(20)15-25(26)27/h1-16,27-28H |

InChI-Schlüssel |

AKFNFEBGXSOQQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |

Kanonische SMILES |

C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)